Lauroylcarnitine chloride

Descripción

Membrane Permeability Enhancement

DL-Lauroylcarnitine chloride has been shown to increase membrane permeability, a key factor in its ability to improve the absorption of other substances. caymanchem.combiomol.com This enhancement is achieved through several distinct actions at the cellular level.

Tight junctions are crucial protein complexes that regulate the passage of molecules between cells. frontiersin.org DL-Lauroylcarnitine chloride has been found to modulate these junctions, specifically affecting the levels of certain claudin proteins. nih.gov Research on Caco-2 cell monolayers, a model for the intestinal barrier, demonstrated that treatment with lauroylcarnitine (B1674569) resulted in a decrease in the protein levels of claudin-1, claudin-4, and claudin-5. nih.gov However, it did not affect the levels of claudin-2, -3, -6, or -7. nih.gov This selective reduction in specific claudin proteins is believed to contribute to the enhanced paracellular transport observed with DL-Lauroylcarnitine chloride. nih.gov

Table 1: Effect of Lauroylcarnitine on Claudin Protein Levels in Caco-2 Cells

| Claudin Protein | Effect of Lauroylcarnitine Treatment |

|---|---|

| Claudin-1 | Decreased |

| Claudin-2 | No change |

| Claudin-3 | No change |

| Claudin-4 | Decreased |

| Claudin-5 | Decreased |

| Claudin-6 | No change |

| Claudin-7 | No change |

Source: nih.gov

Transepithelial electrical resistance (TEER) is a measure of the integrity of the tight junction barrier in epithelial cell layers. nih.gov A decrease in TEER indicates an increase in paracellular permeability. Studies have shown that incubating Caco-2 cell monolayers with lauroylcarnitine leads to a significant decrease in TEER values. nih.gov This reduction in electrical resistance across the cell layer further supports the role of DL-Lauroylcarnitine chloride in opening the paracellular pathway by altering tight junction function. nih.govcaymanchem.comkrob.cn

DL-Lauroylcarnitine chloride is particularly effective at improving the absorption of hydrophilic compounds through mucosal membranes. caymanchem.combiomol.combertin-bioreagent.com Its ability to interact with and alter the properties of these membranes is a key aspect of its mechanism. This interaction facilitates the transport of other molecules that would otherwise have poor permeability. caymanchem.com

Cellular Signaling Pathways

Beyond its direct effects on physical barriers, DL-Lauroylcarnitine chloride also influences cellular signaling pathways, particularly those involved in immune responses.

Research suggests that lauroylcarnitine can act as a mediator of obesity-induced inflammation. plos.org Studies have shown that it can drive the polarization of macrophages, a type of immune cell, towards a pro-inflammatory "M1" phenotype. plos.org This indicates a role for the compound in modulating inflammatory pathways.

DL-Lauroylcarnitine has been shown to have a potent effect on the activation of T-cells and the subsequent secretion of cytokines. nih.govresearchgate.net In vitro studies using both mouse and human T-cells demonstrated that lauroylcarnitine significantly enhanced the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) from both CD4+ and CD8+ T-cells. nih.govresearchgate.net This suggests that DL-Lauroylcarnitine can play a role in activating T-cell mediated immune responses. nih.gov

Table 2: Effect of Lauroylcarnitine on Cytokine Secretion by Activated T-Cells

| T-Cell Type | Cytokine | Effect of Lauroylcarnitine Treatment |

|---|---|---|

| Mouse CD4+ | IFN-γ | Enhanced Secretion |

| Mouse CD4+ | TNF-α | Enhanced Secretion |

| Mouse CD8+ | IFN-γ | Enhanced Secretion |

| Mouse CD8+ | TNF-α | Enhanced Secretion |

| Human CD4+ | IFN-γ | Enhanced Secretion |

| Human CD4+ | TNF-α | Enhanced Secretion |

| Human CD8+ | IFN-γ | Enhanced Secretion |

| Human CD8+ | TNF-α | Enhanced Secretion |

Source: nih.govresearchgate.net

Potential Interactions with Signal Transduction Pathways

DL-Lauroylcarnitine chloride, as a member of the acylcarnitine family, is implicated in the regulation of various signal transduction pathways. tocris.com These pathways are crucial cellular mechanisms that convert external or internal signals into specific cellular responses. nih.govkhanacademy.org The interaction of acylcarnitines with these pathways can influence a wide range of cellular processes, including inflammation and metabolism.

One significant interaction is with the AMP-activated protein kinase (AMPK) pathway. Lauroylcarnitine (C12-carnitine) has been shown to inhibit AMPK. nih.gov This inhibition can promote the polarization of bone marrow-derived macrophages towards a pro-inflammatory M1 phenotype, which is characterized by the secretion of pro-inflammatory cytokines. nih.gov The AMPK pathway is a key sensor of cellular energy status, and its inhibition can have widespread effects on metabolism and inflammation. nih.gov

Furthermore, the accumulation of long-chain acylcarnitines (LCACs), which includes lauroylcarnitine, during disorders of mitochondrial fatty acid oxidation can inhibit the activity of PPARα/PGC1α. nih.gov This inhibition can disrupt peroxisome regeneration, leading to increased levels of branched-chain amino acids (BCAAs) and reactive oxygen species (ROS), and activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov LCACs may also induce endoplasmic reticulum (ER) stress, accelerating cellular damage. nih.gov

The broader family of carnitines and acylcarnitines also influences hormone synthesis, secretion, and signal transduction, playing a role in maintaining endocrine homeostasis. nih.gov

Table 1: Potential Interactions of Lauroylcarnitine with Signal Transduction Pathways

| Interacting Pathway/Molecule | Effect of Lauroylcarnitine Interaction | Cellular Outcome |

| AMP-activated protein kinase (AMPK) | Inhibition | Promotes pro-inflammatory macrophage polarization. nih.gov |

| PPARα/PGC1α | Inhibition (by accumulated LCACs) | Disrupts peroxisome function, increases ROS and BCAAs. nih.gov |

| Endocrine Signaling | Modulation | Influences hormone synthesis and secretion. nih.gov |

Epigenetic Modulations

The carnitine pool, including acylcarnitines like lauroylcarnitine, is increasingly recognized for its role in epigenetic regulation, linking cellular metabolism with the control of gene expression. nih.gov Epigenetic modifications are changes to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself.

Carnitine and its derivative, acetylcarnitine, can act as endogenous histone deacetylase (HDAC) inhibitors. nih.gov By inhibiting HDACs, they can increase the acetylation of histones, a key epigenetic mark associated with active gene expression. nih.gov Increased fatty acid oxidation driven by carnitine can elevate intracellular acetyl-CoA levels, which provides the acetyl groups for histone acetylation. nih.gov

While direct studies on the specific epigenetic effects of DL-Lauroylcarnitine chloride are limited, the known functions of the broader carnitine family suggest a potential role. For example, L-carnitine has been shown to modulate gene expression beyond its role in mitochondrial metabolism. researchgate.net The accumulation of lauroylcarnitine has been linked to obesity-induced inflammation, a process often involving epigenetic changes. researchgate.net

Table 2: Potential Epigenetic Roles of the Carnitine Pool

| Epigenetic Mechanism | Role of Carnitine/Acylcarnitines | Consequence |

| Histone Acetylation | Act as HDAC inhibitors; provide acetyl-CoA. nih.gov | Increases gene expression. nih.gov |

| Gene Expression Modulation | L-carnitine can modulate gene expression. researchgate.net | Influences various biological processes. researchgate.net |

Enzymatic Interactions and Metabolic Intermediates

Role in Acyl-CoA Metabolism

DL-Lauroylcarnitine chloride is an important intermediate in lipid metabolism, specifically in the management of acyl-CoA pools. researchgate.net Acyl-CoAs are crucial molecules derived from the activation of fatty acids and are involved in energy production, lipid synthesis, and signaling. nih.gov

The primary function of the carnitine system is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. bevital.no This process involves the reversible transfer of an acyl group from coenzyme A (CoA) to carnitine, a reaction catalyzed by carnitine acyltransferases. mdpi.com Lauroyl-CoA, the activated form of lauric acid, is converted to lauroylcarnitine to be transported across the inner mitochondrial membrane. bevital.no

Inside the mitochondria, the process is reversed, and lauroyl-CoA is regenerated to enter the β-oxidation pathway, producing acetyl-CoA for the Krebs cycle. mdpi.com The carnitine shuttle system is essential for preventing the toxic accumulation of long-chain fatty acids and their CoA esters in the cytoplasm. nih.gov

The ratio of acyl-CoA to free CoA within the mitochondria is a critical regulator of many metabolic enzymes involved in the TCA cycle, gluconeogenesis, and fatty acid oxidation. bevital.no By facilitating the transport of acyl groups, the carnitine system, including lauroylcarnitine, helps to modulate this ratio. bevital.no

Linkages to Branched-Chain Amino Acid Metabolism

The metabolism of acylcarnitines is also linked to the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. bevital.no The catabolism of BCAAs produces intermediates that can enter the TCA cycle. mdpi.com

Studies have shown that in conditions like nonalcoholic fatty liver disease (NAFLD), there are significant alterations in both BCAA and carnitine metabolite profiles. nih.gov In the progression of NAFLD to nonalcoholic steatohepatitis (NASH), levels of leucine, isoleucine, and valine were observed to increase, alongside elevated levels of several carnitine metabolites, including laurylcarnitine. nih.gov

This concurrent elevation suggests a potential metabolic link or a shared response to hepatic stress. nih.gov The accumulation of long-chain acylcarnitines, as mentioned earlier, can lead to increased levels of BCAAs. nih.gov Furthermore, the carnitine system is involved in the metabolism of byproducts from BCAA catabolism. bevital.no For instance, propionyl-CoA, a product of isoleucine and valine breakdown, can be converted to propionylcarnitine.

Table 3: Linkages between Lauroylcarnitine and BCAA Metabolism

| Condition/Process | Observation | Implication |

| Nonalcoholic Steatohepatitis (NASH) | Increased levels of laurylcarnitine and BCAAs (leucine, isoleucine, valine). nih.gov | Suggests a metabolic interplay or common regulatory response to liver disease. nih.gov |

| Mitochondrial Fatty Acid Oxidation Disorders | Accumulation of long-chain acylcarnitines. nih.gov | Can lead to increased levels of BCAAs. nih.gov |

| BCAA Catabolism | Produces acyl-CoA intermediates. | These can be converted to their corresponding acylcarnitines. |

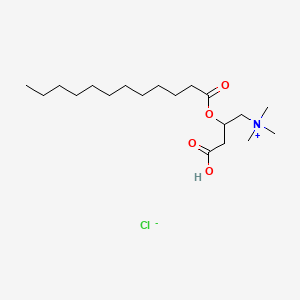

Structure

2D Structure

Propiedades

IUPAC Name |

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-37-0 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Manufacturing

The synthesis of DL-Lauroylcarnitine chloride is a process that is primarily of interest in a laboratory setting for research purposes. While specific, detailed industrial manufacturing processes are not widely published, the synthesis generally involves the esterification of DL-carnitine with lauroyl chloride. This reaction creates the lauroyl ester of carnitine, which is then isolated as the chloride salt. The purity of the final product is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC). chemimpex.com

Roles in Cellular and Metabolic Processes

Mitochondrial Homeostasis and Function

Acylcarnitines, including lauroylcarnitine (B1674569), are integral to mitochondrial function. The carnitine shuttle system, which involves the formation and transport of acylcarnitines, is essential for moving long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs. nih.gov This process is a major pathway for cellular energy production, particularly in tissues with high energy demands. nih.gov

Mitochondrial homeostasis relies on the proper functioning of such transport systems to ensure a steady supply of substrates for the electron transport chain and ATP synthesis. nih.gov Disruptions in the balance of acylcarnitines can be indicative of metabolic disorders. tocris.com Research has shown that maintaining mitochondrial homeostasis is critical for preventing cellular damage and dysfunction. nih.govmedsci.org

Effects on Transepithelial Electrical Resistance

Impact on Oxidative Stress and Apoptosis

L-carnitine and its derivatives have been studied for their antioxidant properties. nih.goveuropeanreview.org They may help protect cells from damage caused by reactive oxygen species (ROS) by scavenging free radicals and stabilizing cell membranes. europeanreview.orgtexilajournal.com Oxidative stress is a known contributor to cellular damage and can trigger apoptosis, or programmed cell death. kne-publishing.com

Studies on L-carnitine have suggested that it can mitigate oxidative stress and inhibit apoptosis in various cell types. europeanreview.orgsemanticscholar.org By protecting mitochondria from oxidative damage, L-carnitine and its esters can help maintain mitochondrial membrane potential and prevent the release of pro-apoptotic factors. nih.govtexilajournal.com This protective role is crucial for cell survival and function.

Advanced Research Methodologies

In Vitro Experimental Models

In vitro models are fundamental in the initial screening and mechanistic evaluation of compounds like DL-Lauroylcarnitine chloride. These controlled laboratory environments allow for the detailed study of cellular responses.

Cell Culture Studies (e.g., Caco-2 cell monolayers, RAW264.7 cells)

Caco-2 Cell Monolayers: The human colon adenocarcinoma cell line, Caco-2, is a cornerstone of in vitro research for intestinal drug absorption. nih.gov When cultured on semipermeable filters, these cells differentiate to form monolayers that mimic the structural and functional characteristics of the small intestinal epithelium. nih.gov This model is extensively used to assess the impact of substances like DL-Lauroylcarnitine chloride on intestinal barrier function. mdpi.comresearchgate.net Studies have utilized Caco-2 monolayers to investigate the effects of DL-Lauroylcarnitine chloride, often in comparison with other permeation enhancers like sodium caprate (C10) and sodium dodecyl sulfate (B86663) (SDS). mdpi.comresearchgate.netnih.gov

RAW264.7 Cells: The RAW264.7 cell line, derived from a mouse tumor, is a widely used macrophage-like cell line in immunological and inflammatory studies. atcc.orgprotocols.io These cells are capable of key macrophage functions like phagocytosis and can be stimulated to produce inflammatory mediators. atcc.orgprotocols.io While direct studies focusing on DL-Lauroylcarnitine chloride and RAW264.7 cells are not prominently detailed in the provided search results, this cell line is a standard model for assessing inflammatory responses to various compounds. nih.govfrontiersin.org For instance, they are used to study the production of nitric oxide and cytokines like TNF-α and IL-6 in response to stimuli. nih.govfrontiersin.org

Permeation Studies Across Cellular Monolayers

A primary application of Caco-2 cell monolayers is in permeation studies to evaluate the ability of compounds to cross the intestinal barrier. mdpi.comresearchgate.net These experiments typically involve measuring the flux of a poorly permeable marker molecule, such as insulin (B600854) or mannitol (B672), across the cell monolayer in the presence and absence of the test compound. mdpi.commdpi.com The integrity of the monolayer is monitored by measuring the transepithelial electrical resistance (TEER). mdpi.comnih.gov A decrease in TEER is often indicative of an opening of the tight junctions between cells, suggesting a paracellular mechanism of transport. mdpi.comnih.gov Research has shown that DL-Lauroylcarnitine chloride can influence the permeability of Caco-2 monolayers. mdpi.comnih.gov

Investigation of Cellular Viability and Integrity

Assessing the impact of a compound on cell health is a critical component of in vitro research. Cytotoxicity assays, such as the MTS assay, are employed to measure cell viability after exposure to the compound. researchgate.netmdpi.comnih.gov These assays help to determine the concentration range at which a compound can exert its effects without causing significant cell death. nih.gov For instance, studies have shown that the viability of Caco-2 cells can be affected by permeation enhancers, and these effects are concentration and exposure-time dependent. mdpi.comnih.gov The integrity of the cell monolayer is also a key parameter, often assessed by monitoring TEER and the passage of marker molecules. mdpi.comnih.gov

Ex Vivo Research Techniques

Ex vivo models bridge the gap between in vitro and in vivo studies by using excised tissues, providing a more complex and physiologically relevant environment than cell cultures.

Permeation Studies Across Tissue Models (e.g., porcine intestinal tissue)

Porcine intestinal tissue is frequently used in ex vivo permeation studies due to its anatomical and physiological similarities to the human intestine. mdpi.comresearchgate.net These studies are often conducted using a Franz diffusion cell setup, where a section of the intestinal tissue is mounted between two chambers. mdpi.comresearchgate.netnih.gov The permeation of a drug or marker molecule from the donor (luminal) to the receiver (serosal) chamber is then measured. mdpi.com This model allows for the evaluation of permeation enhancement in a setting that includes the mucus layer and various cell types found in the native intestine. researchgate.net Studies have utilized porcine intestinal tissue to compare the efficacy of DL-Lauroylcarnitine chloride with other permeation enhancers. mdpi.comresearchgate.netnih.gov

In Vivo Animal Models

Table of Research Findings for DL-Lauroylcarnitine Chloride and Related Compounds:

| Methodology | Model | Compound(s) Studied | Key Findings | Reference(s) |

| In Vitro | Caco-2 Cell Monolayers | DL-Lauroylcarnitine chloride (C12-carnitine), Sodium Caprate (C10), Sodium Dodecyl Sulfate (SDS) | Compared the permeation enhancement of insulin. SDS was found to be a more potent permeation enhancer than C10 and C12-carnitine. | mdpi.comresearchgate.netnih.gov |

| In Vitro | Caco-2 Cell Monolayers | Lauroyl Carnitine Chloride (LCC) | An MTS assay showed toxicity at 1 mM (24 h) and at 2.5 mM (1 h). | mdpi.comnih.gov |

| Ex Vivo | Porcine Intestinal Tissue | DL-Lauroylcarnitine chloride (C12-carnitine), Sodium Caprate (C10), Sodium Dodecyl Sulfate (SDS) | Investigated the permeation of insulin. SDS was more efficient than C10 and C12-carnitine in increasing insulin permeation. | mdpi.comresearchgate.netnih.gov |

Absorption Kinetics in Animal Models (e.g., rats, mice)

DL-Lauroylcarnitine chloride is a long-chain acylcarnitine that has been studied for its effects on the absorption of other compounds. caymanchem.com Research using animal models, such as rats, has been crucial in elucidating these properties. For instance, studies have investigated the in vitro effects of long-chain acylcarnitines on the permeability and morphology of rat colonic mucosa. caymanchem.com Another study focused on the nasal absorption kinetics of human growth hormone in rats when enhanced by acylcarnitines, demonstrating their potential to improve drug delivery through mucosal membranes. caymanchem.com These investigations are fundamental to understanding how lauroylcarnitine (B1674569) interacts with biological barriers to facilitate the transport of other molecules.

Evaluation of Systemic Bioavailability Enhancement

DL-Lauroylcarnitine chloride is recognized for its role as a permeation and absorption enhancer. chemimpex.commedchemexpress.comsci-hub.se Its unique structure is thought to contribute to improved bioavailability, particularly for poorly soluble drugs. chemimpex.com The compound is classified as a transcellular permeation enhancer, which functions by altering the integrity of the epithelial plasma membrane. nih.gov

Several studies highlight its efficacy. It has been used in drug delivery systems to promote intestinal permeation and is particularly effective at improving the in vivo absorption of hydrophilic compounds across mucosal membranes. caymanchem.comchemimpex.comnih.gov When compared to other surfactants, lauroyl carnitine chloride has been evaluated for its balance between permeation enhancement and its effects on cells. tandfonline.com This makes it a compound of interest for formulating innovative solutions in pharmaceuticals. chemimpex.com

Studies on Metabolic Outcomes in vivo

Acylcarnitines, including lauroylcarnitine, are pivotal intermediates in lipid metabolism. They are integral to the transport of fatty acids into the mitochondria for subsequent β-oxidation and energy production. nih.gov Consequently, malfunctions in the carnitine metabolic pathway can lead to significant metabolic dysfunction. capes.gov.br

In vivo research leverages DL-Lauroylcarnitine chloride to investigate metabolic pathways, especially in conditions like obesity and diabetes. chemimpex.com The compound's role in fat metabolism and energy production is also a reason for its inclusion in some dietary supplements. chemimpex.com Metabolomic studies have identified lauroylcarnitine in humans, and it is also known as a metabolite in organisms like Saccharomyces cerevisiae. nih.gov Furthermore, research has shown that gut microbiota can metabolize dietary carnitine, which is a critical consideration in understanding its ultimate metabolic fate in vivo. nih.gov

Analytical and Bioanalytical Techniques for Acylcarnitine Profiling

The analysis of acylcarnitines, a class of compounds to which DL-Lauroylcarnitine chloride belongs, requires highly sensitive and specific analytical methods to identify and quantify these molecules in complex biological samples.

Mass Spectrometry-Based Approaches (e.g., HPLC-ESI-MS/MS, UHPLC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is the primary technique for acylcarnitine profiling. chromsystems.com Tandem mass spectrometry (MS/MS) is often considered the method of choice because its high selectivity allows for the analysis of a wide range of metabolic disorders in a single run. chromsystems.com

Various MS-based methods have been developed:

UHPLC-MS/MS : Ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry enables the high-throughput, simultaneous quantification of hundreds of acylcarnitines (from C0 to C26) within a short analysis time of about 10 minutes. nih.govxjtu.edu.cn This method offers excellent sensitivity and precision. nih.gov A key characteristic used in these analyses is the generation of a common product ion at a mass-to-charge ratio (m/z) of 85 during fragmentation, which is typical for all acylcarnitines. uit.noscielo.br

HPLC-ESI-MS/MS : High-performance liquid chromatography combined with electrospray ionization tandem mass spectrometry is another robust method for the quantitative evaluation of acylcarnitines, including long-chain variants, in biological extracts. nih.govnih.gov

LC-MS with Isotope Labeling : To enhance detection and identification, isotope labeling strategies can be employed with LC-MS, allowing for the specific recognition of acylcarnitines among other metabolites. acs.org

Low-Resolution LC-MS : This approach can also be used for the simultaneous and robust detection of numerous acylcarnitine species, sometimes using derivatization to increase signal intensity. nih.gov

Chromatographic Separation Methods

Chromatographic separation is essential for resolving individual acylcarnitines, especially isomers, which cannot be distinguished by direct infusion mass spectrometry alone. nih.govacs.orgsigmaaldrich.com The variability in acylcarnitine properties, from polar short-chain to hydrophobic long-chain molecules, presents a challenge that has been addressed by various chromatographic techniques. sciex.com

Key separation methods include:

Reversed-Phase HPLC : This technique, often using a step gradient, can achieve baseline resolution of different classes of acylcarnitines. nih.gov Specific columns, such as the Raptor ARC-18, have been used to develop rapid methods (e.g., 9 minutes) for separating dozens of underivatized acylcarnitines, including critical isobaric compounds. restek.com

Sequential Ion-Exchange/Reversed-Phase HPLC : This dual approach provides highly purified acylcarnitine esters for detection and ensures the unambiguous identification of isomers through chromatographic resolution. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an effective technique for separating free carnitine and acylcarnitines. sigmaaldrich.com It is often faster than other methods and can be performed without the need for chemical derivatization. sigmaaldrich.com

Ultrahigh-Performance Liquid Chromatography (UPLC) : UPLC is utilized for its speed and high resolution in large-scale acylcarnitine profiling. nih.govxjtu.edu.cn

Quantification in Biological Matrices

Accurate quantification of acylcarnitines in various biological matrices is critical for both research and clinical diagnostics. sciex.com Methods have been developed for a wide range of sample types, including plasma, urine, dried blood spots (DBS), and various tissues. nih.govscielo.broup.com

A high-throughput UPLC-MS/MS method has been established to quantify hundreds of acylcarnitines across multiple matrices, including human plasma and urine, as well as mouse kidney, liver, heart, lung, and muscle. nih.govxjtu.edu.cn This method demonstrates good performance across several key parameters. nih.gov

| Parameter | Value/Range |

|---|---|

| Sensitivity (LOD) | < 0.7 fmol |

| Linearity (Correlation Coefficient) | > 0.992 |

| Accuracy (Relative Error) | < 20% |

| Precision (CV) | < 15% |

| Stability (CV) | < 15% |

| Inter-technician Consistency (CV) | < 20% (n=6) |

Sample preparation is a key step. While some methods use minimal preparation, others employ techniques like ion-exchange solid-phase extraction followed by derivatization to improve results. sciex.comoup.comoup.com The recovery of acylcarnitines during extraction can vary depending on the compound's structure. oup.com

| Compound | Mean Recovery (SD) |

|---|---|

| Free Carnitine | 83.1% (5.9%) |

| Total Carnitine | 69.4% (3.9%) |

| Acetylcarnitine | 102.2% (9.8%) |

| Palmitoylcarnitine (B157527) | 107.2% (8.9%) |

| Glutaroylcarnitine (dicarboxylic) | 58.6% (7.7%) |

Pharmacological and Biomedical Applications

Drug Delivery Systems and Bioavailability Enhancement

A primary area of research for DL-Lauroylcarnitine chloride is its role as a permeation enhancer, designed to improve the absorption of therapeutic agents across biological membranes. chemimpex.com It is classified among surfactant-based permeation enhancers that can reversibly alter the integrity of the epithelial plasma membrane. nih.gov

The oral administration of macromolecules like peptides and proteins is notoriously difficult due to their poor permeability across the intestinal epithelium and degradation in the gastrointestinal tract. nih.govresearchgate.net DL-Lauroylcarnitine chloride has emerged as a key excipient in developing oral formulations for these large molecules. nih.gov It functions by enhancing their transport across the intestinal epithelial barrier. researchgate.net

Research has demonstrated its application in the oral delivery of salmon calcitonin (sCT). nih.gov One clinically advanced oral formulation of sCT, known as Ostora™, utilizes lauroylcarnitine (B1674569) chloride as a permeation enhancer to facilitate the intestinal absorption of the peptide. nih.gov Similarly, its potential to improve the oral bioavailability of insulin (B600854) has been a subject of study. researchgate.net Studies comparing the effects of lauroylcarnitine chloride (LCC) on Caco-2 monolayers and rat small intestinal mucosae have been conducted to evaluate its efficacy in enhancing insulin permeability. researchgate.net this compound has been evaluated in clinical trials for oral macromolecule delivery systems, highlighting its promise in overcoming the challenges of oral peptide administration. nih.gov

The nasal mucosa offers an alternative route for systemic drug delivery, particularly for macromolecules that cannot be administered orally. DL-Lauroylcarnitine chloride has been identified as a potent enhancer of nasal absorption. nih.gov

A study in rats investigated the effects of various acylcarnitines on the nasal absorption of salmon calcitonin (sCT). The results showed that the absorption was significantly enhanced by acylcarnitines with chain lengths of 12 or more carbon atoms, with the 12-carbon this compound (LCC) being the most effective enhancer. nih.gov The enhancement effect was observed at its critical micelle concentration and was found to be dependent on the molar ratio of LCC to sCT, with micelle formation playing a crucial role. nih.gov Further research has also pointed to the ability of acylcarnitines to enhance the nasal absorption of human growth hormone in rats. caymanchem.comcaymanchem.com

| Acylcarnitine | Carbon Chain Length | Relative Absorption Enhancement |

|---|---|---|

| This compound | 12 | Strongest Enhancement |

| Acylcarnitines > C12 | >12 | Significant Enhancement |

| Acylcarnitines < C12 | <12 | Less Significant Enhancement |

DL-Lauroylcarnitine is a zwitterionic, long-chain acylcarnitine that is utilized to improve the in vivo absorption of certain hydrophilic compounds. caymanchem.combertin-bioreagent.combiomol.com Its effectiveness is particularly noted in enhancing absorption across mucosal membranes. caymanchem.combertin-bioreagent.comlabchem.com.mybioscience.co.uk As a quaternary ammonium-containing cationic surfactant, it has been used experimentally to permeabilize porcine enterocytes, facilitating the delivery of polar molecules like the fluorescent probe lucifer yellow. caymanchem.com This characteristic makes it a valuable tool in pharmaceutical development for improving the bioavailability of drugs that are otherwise poorly absorbed. chemimpex.com

Nasal Absorption Enhancement

Therapeutic Potential in Metabolic Health

Beyond its role as a delivery agent, the inherent structure of DL-Lauroylcarnitine chloride, combining lauric acid and carnitine, suggests a potential role in metabolic processes.

The compound is employed in research investigating the metabolic pathways associated with conditions like obesity and type 2 diabetes. chemimpex.com Studies have used animal models of obesity and diabetes, such as the Tsumura and Suzuki obesity and diabetes (TSOD) mice and the Kuo Kondo (KK) mouse, to explore the mechanisms of these diseases and test potential therapies. mdpi.com

In the context of diabetes research, plasma acylcarnitine profiles have been studied as indicators of metabolic dysfunction. nih.gov Research has suggested that in insulin-resistant states, a mismatch can occur between mitochondrial fatty acid delivery and their oxidation, leading to an accumulation of acylcarnitines. nih.gov In one study, DL-laurylcarnitine was used in cell culture experiments to investigate the effects of metabolic overload on inflammatory pathways relevant to diabetes. nih.gov While much of the therapeutic research in diabetes has focused on L-carnitine supplementation to improve glycemic control and lipid profiles nih.govnih.gov, the use of specific acylcarnitines like DL-Lauroylcarnitine chloride in experimental models helps to elucidate the underlying cellular mechanisms of metabolic disorders. chemimpex.comnih.gov

Carnitine plays a critical role in energy production by transporting long-chain fatty acids into the mitochondria for oxidation and subsequent energy generation. qntsport.comnih.gov DL-Lauroylcarnitine chloride is recognized for its ability to facilitate this transport of fatty acids across cellular membranes. chemimpex.com This function makes it a compound of interest for therapeutic agents and dietary supplements aimed at managing weight and enhancing energy metabolism. chemimpex.com

By promoting the use of fat for energy, carnitine and its derivatives can theoretically increase the amount of fat burned, which may contribute to weight management. qntsport.com Studies on L-carnitine supplementation have suggested it can increase fatty acid oxidation and energy expenditure, particularly in overweight individuals. jarvm.com The inclusion of the lauroyl group in DL-Lauroylcarnitine chloride positions it as a specific long-chain acylcarnitine that is directly involved in the initial steps of fatty acid metabolism, forming the basis for its application in products targeting metabolic health. chemimpex.com

Implications for Mitochondrial Dysfunction

The accumulation of long-chain acylcarnitines, including lauroylcarnitine, is increasingly recognized as a hallmark of mitochondrial dysfunction. plos.orgplos.orgnih.gov This dysfunction arises from an imbalance between the rate of fatty acid entry into the mitochondria for β-oxidation and the capacity of the tricarboxylic acid (TCA) cycle to utilize the resulting acetyl-CoA. plos.org When fatty acid oxidation is incomplete, intermediate metabolites like lauroylcarnitine build up. nih.govcapes.gov.br

This accumulation is observed in various conditions associated with metabolic stress. For instance, in diet-induced obesity models, elevated levels of lauroylcarnitine and other acylcarnitines are found in tissues like muscle and white adipose tissue, correlating with systemic mitochondrial dysfunction. plos.orgplos.org Specifically, a cafeteria diet in rats led to a significant increase in multiple acylcarnitines in epididymal adipose tissue, indicating impaired mitochondrial function. plos.org Similarly, in a rat model of early insulin resistance induced by a fructose-rich diet, the glycolytic extensor digitorum longus (EDL) muscle showed an accumulation of long-chain acylcarnitines, suggesting a mitochondrial overload of fats and dysfunctional fatty acid oxidation. nih.gov

The consequences of such accumulation can be detrimental to cellular health. researchgate.net Long-chain acylcarnitines are implicated in inducing cellular stress and even cell death pathways. nih.gov For example, studies have shown that at certain concentrations, these metabolites can increase the production of inflammatory molecules like Interleukin-6 (IL-6) and markers of cell permeability. nih.gov The buildup of acylcarnitines is considered a potential contributor to the pathophysiology of various diseases, including insulin resistance, type 2 diabetes, and cardiovascular diseases, by promoting lipotoxicity and low-grade chronic inflammation. nih.govcapes.gov.br

Below is a data table summarizing findings on the link between lauroylcarnitine and mitochondrial dysfunction from a study on diet-induced obesity in rats.

Table 1: Correlation of Lauroylcarnitine with Markers of Adipose Inflammation in Diet-Induced Obesity

| Biomarker | Correlation with Crown-Like Structures (CLS) | Significance |

|---|---|---|

| Lauroylcarnitine (C12-AC) | Positive Correlation | Identified as a key mediator between saturated fatty acid metabolism and pro-inflammatory responses in adipose tissue. plos.org |

Research in Immune and Inflammatory Processes

DL-Lauroylcarnitine chloride and related long-chain acylcarnitines are emerging as active players in modulating immune and inflammatory responses. Their accumulation, often a consequence of metabolic disturbances, can trigger pro-inflammatory signaling pathways in various immune cells. nih.govcapes.gov.brresearchgate.net

Role in Autoimmune-like Responses

While direct research on DL-Lauroylcarnitine chloride's role in specific autoimmune diseases is still developing, its demonstrated ability to activate T-cells suggests a potential contribution to autoimmune-like responses. nih.gov Autoimmune diseases are fundamentally driven by an abnormal inflammatory response where the immune system mistakenly attacks the body's own tissues. autoimmuneinstitute.orgfrontiersin.org The production of pro-inflammatory cytokines is a key feature of this process. autoimmuneinstitute.org

A recent study investigating checkpoint inhibitor pneumonitis (CIP), an immune-related adverse event, found elevated levels of lauroylcarnitine in the bronchoalveolar lavage fluid of patients. nih.gov This study hypothesized that the increased lauroylcarnitine might synergize with checkpoint inhibitors to cause excessive T-lymphocyte activation, contributing to the autoimmune-like characteristics of CIP. nih.gov This finding points to a potential mechanism where metabolic dysregulation, leading to acylcarnitine accumulation, could lower the threshold for immune activation and contribute to inflammatory conditions with autoimmune features. nih.gov

Influence on Cytokine Profiles

Lauroylcarnitine has been shown to directly influence the production and secretion of various cytokines, key signaling molecules in the immune system. Research has demonstrated that lauroylcarnitine can induce a pro-inflammatory phenotype in macrophages and stimulate the release of a range of pro-inflammatory cytokines. plos.orgnih.gov

In one study, treatment of bone marrow-derived macrophages with lauroylcarnitine led to the upregulation of several pro-inflammatory cytokines that are primarily involved in chemotaxis, the process of attracting other immune cells to a site of inflammation. plos.org The affected cytokines included IL-3, IL-12, IL-16, IL-23, CXCL11, CXCL13, RANTES, and CCL17. plos.org This suggests that lauroylcarnitine can act as a direct signal to activate inflammatory pathways.

Furthermore, research on T-cells has shown that lauroylcarnitine can enhance the production of key pro-inflammatory cytokines, namely Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), from both CD4+ and CD8+ T-cells. nih.gov This effect was observed in both mouse and human T-cells, highlighting a conserved mechanism of action. nih.gov The ability of lauroylcarnitine to promote the secretion of these potent cytokines underscores its potential to drive inflammatory responses. nih.govresearchgate.net

The table below summarizes the observed effects of lauroylcarnitine on cytokine secretion in different immune cell types.

Table 2: Effect of Lauroylcarnitine on Cytokine Secretion

| Cell Type | Observed Effect | Specific Cytokines Affected | Reference |

|---|---|---|---|

| Bone Marrow-Derived Macrophages (BMDM) | Drives pro-inflammatory polarization and cytokine secretion. | IL-3, IL-12, IL-16, IL-23, CXCL11, CXCL13, RANTES, CCL17 | plos.org |

| Mouse and Human T-cells (CD4+ and CD8+) | Promotes secretion of pro-inflammatory cytokines. | IFN-γ, TNF-α | nih.gov |

Comparative Studies with Other Acylcarnitines

Structure-Activity Relationships in Biological Systems

The structure of an acylcarnitine molecule dictates its function. Variations in the length and saturation of the acyl group, which is attached to the carnitine via an ester bond, lead to a wide diversity of these compounds. metwarebio.com This structural diversity directly influences their biological activity and the metabolic processes they regulate. metwarebio.com

Influence of Acyl Chain Length on Biological Activity

The length of the acyl chain is a critical determinant of an acylcarnitine's biological effects, influencing everything from its ability to interact with cell membranes to its role in inflammatory signaling. Acylcarnitines are generally categorized by their chain length: short-chain (C2-C5), medium-chain (C6-C12), and long-chain (C13-C20). metwarebio.commdpi.com

Research shows a clear distinction in activity between shorter and longer chain acylcarnitines. In studies using C2C12 myotubes, L-acylcarnitines with chain lengths from C2 to C12, including lauroylcarnitine (B1674569), did not significantly induce the production of the inflammatory cytokine IL-6. physiology.orgnih.gov However, a marked, dose-dependent increase in IL-6 production was observed with long-chain acylcarnitines, beginning with myristoylcarnitine (B1233240) (C14) and continuing with palmitoylcarnitine (B157527) (C16) and stearoylcarnitine (B3060342) (C18). physiology.org Similarly, the expression of another inflammation marker, cyclooxygenase-2 (COX-2), was induced in a chain length-dependent manner in RAW 264.7 macrophage cells, with C16 and C18 acylcarnitines showing the highest induction. nih.gov

The ability of acylcarnitines to enhance drug absorption across biological membranes is also strongly dependent on chain length. Studies have found that acylcarnitines must have a chain length of at least 12 carbons (lauroylcarnitine) to effectively increase the bioavailability of poorly absorbed drugs like cefoxitin (B1668866). nih.govresearchgate.net This effect is attributed to the ability of long-chain acylcarnitines to partition into and perturb the lipid order of cell membranes. nih.gov In a study on drug flux across monkey spinal meninges, lauroylcarnitine (C12) and myristoylcarnitine (C14) were the most effective at increasing the penetration of morphine. nih.gov The penetration-enhancing effect for another hydrophilic compound, mannitol (B672), generally increased with chain length, peaking with palmitoylcarnitine (C16). nih.gov These findings suggest an optimal range for this activity, as acylcarnitines with chains shorter than 10 carbons are ineffective, and the effect diminishes for chains longer than 16 carbons. nih.gov

Furthermore, the interaction with specific cellular components like ion channels is chain-length dependent. Extracellular long-chain acylcarnitines (C16 and C18), but not medium-chain variants (C8 and C10), were found to modulate the hERG channel, which is critical for cardiac repolarization. plos.org

Table 1: Influence of Acylcarnitine Chain Length on Biological Activities

| Acylcarnitine (Chain Length) | Biological System/Model | Observed Effect | Reference |

|---|---|---|---|

| Acetylcarnitine (C2) to Decanoylcarnitine (C10) | C2C12 Myotubes | No significant increase in IL-6 production. | physiology.org |

| Lauroylcarnitine (C12) | Rat Intestinal Mucosa | Effective at enhancing cefoxitin absorption. | nih.gov |

| Lauroylcarnitine (C12) | Monkey Spinal Meninges | Significant increase in morphine flux (165% increase). | nih.gov |

| Myristoylcarnitine (C14) | Monkey Spinal Meninges | Most significant increase in morphine flux (188% increase). | nih.gov |

| Myristoylcarnitine (C14) to Stearoylcarnitine (C18) | C2C12 Myotubes | Dose-dependent increase in IL-6 production and cell permeability. | physiology.org |

| Palmitoylcarnitine (C16) & Stearoylcarnitine (C18) | RAW 264.7 Macrophages | Highest induction of COX-2 expression. | nih.gov |

| Palmitoylcarnitine (C16) | Monkey Spinal Meninges | Most effective at increasing mannitol flux (244% increase). | nih.gov |

Stereoisomer Specificity (DL vs. L)

Carnitine exists in two stereoisomeric forms, L-carnitine and D-carnitine. wikipedia.org In biological systems, particularly in human metabolism, only the L-isomer is considered physiologically active. oregonstate.edunih.gov L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. nih.govoregonstate.edu The D-isomer is considered a xenobiotic and can act as an inhibitor of L-carnitine's functions, potentially by competing for absorption and transport. wikipedia.orgoregonstate.educas.cz

Consequently, most biologically relevant acylcarnitines are the L-isomers. nih.gov Research on the biological effects of acylcarnitines often specifies the use of the L-form (e.g., L-lauroylcarnitine) to study physiologically relevant processes. physiology.orgnih.gov Some studies have used the racemic mixture (DL-lauroylcarnitine) for investigating certain properties, such as enhancing drug absorption. caymanchem.com For instance, a preliminary study reported that mixed D,L isomers of C12- or C14-carnitine activated an NF-κB-luciferase reporter gene in macrophage cells, prompting further investigation into the proinflammatory pathways using the physiologically relevant L-acylcarnitines. nih.govphysiology.orgcapes.gov.br This highlights that while the DL-mixture can elicit biological responses, the L-isomer is the form responsible for the physiological roles within metabolic pathways. nih.gov

Differential Effects on Cellular Permeability and Transport

Acylcarnitines, particularly those with longer acyl chains, are known to interact with cell membranes and modulate their permeability. This property is highly dependent on the acyl chain length.

Studies using rat colonic mucosa showed that long-chain acylcarnitines (C12-C18) induce a rapid, concentration-dependent decrease in transepithelial electrical resistance (TEER), an indicator of increased permeability. nih.gov Lauroylcarnitine (C12) and palmitoylcarnitine (C16) were noted for significantly enhancing the permeability of the mucosa to small, hydrophilic markers while allowing for better recovery of barrier function after removal, compared to other long-chain acylcarnitines. nih.gov This suggests that lauroylcarnitine can effectively and reversibly open paracellular pathways for drug transport. caymanchem.comcapes.gov.br

The enhancement of drug transport varies with the specific acylcarnitine and the drug . As detailed in a study using monkey spinal meninges, the effect of acylcarnitines on the flux of different molecules is not uniform. nih.gov While lauroylcarnitine (C12) and myristoylcarnitine (C14) were most effective for enhancing morphine transport, palmitoylcarnitine (C16) was most effective for mannitol. nih.gov None of the tested acylcarnitines had a significant effect on the transport of the more hydrophobic drug sufentanil. nih.gov This indicates a selective enhancement mechanism that favors hydrophilic compounds.

The transport of acylcarnitines themselves across cellular membranes is a regulated process. The carnitine/acylcarnitine carrier (CAC) in the inner mitochondrial membrane transports acylcarnitines in exchange for free carnitine. nih.gov This carrier has a higher affinity for acylcarnitines with longer carbon chains. nih.gov Other transporters, such as OCTN2, are involved in the transport of acylcarnitines across the plasma membrane. nih.gov

Table 2: Differential Effects of Acylcarnitines on Meningeal Permeability

| Acylcarnitine (Chain Length) | Effect on Mannitol Flux (% Increase) | Effect on Morphine Flux (% Increase) | Effect on Sufentanil Flux | Reference |

|---|---|---|---|---|

| Hexanoylcarnitine (C6) | N/A | No Significant Change | No Significant Change | nih.gov |

| Octanoylcarnitine (C8) | No Significant Change | No Significant Change | No Significant Change | nih.gov |

| Decanoylcarnitine (C10) | 49 ± 14% | No Significant Change | No Significant Change | nih.gov |

| Lauroylcarnitine (C12) | 125 ± 21% | 165 ± 25% | No Significant Change | nih.gov |

| Myristoylcarnitine (C14) | 199 ± 30% | 188 ± 44% | No Significant Change | nih.gov |

| Palmitoylcarnitine (C16) | 244 ± 29% | 105 ± 25% | No Significant Change | nih.gov |

| Stearoylcarnitine (C18) | 170 ± 29% | No Significant Change | No Significant Change | nih.gov |

Comparative Analysis in Metabolic and Inflammatory Pathways

Acylcarnitines are not just intermediates in fatty acid oxidation; they are also bioactive molecules that can modulate metabolic and inflammatory signaling pathways. physiology.org Their accumulation is often a biomarker for metabolic dysfunction. metwarebio.comnih.gov

Comparative metabolomic studies have highlighted the unique role of lauroylcarnitine in obesity-associated inflammation. In a study comparing different obesogenic diets in rats, lauroylcarnitine (C12) was identified as the most significantly regulated acylcarnitine in the adipose tissue of animals fed a "cafeteria diet," which is high in processed, energy-dense foods. nih.gov Its levels were strongly correlated with markers of inflammation in adipose tissue. nih.govnih.gov

Further investigation revealed that lauroylcarnitine can directly promote a pro-inflammatory response in macrophages. nih.govnih.govfigshare.com Treatment of bone marrow-derived macrophages with lauroylcarnitine led to their polarization towards the pro-inflammatory "M1" phenotype. nih.govnih.gov This was associated with the downregulation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy and anti-inflammatory pathways, and an increase in the secretion of pro-inflammatory cytokines. nih.govfigshare.com Studies in RAW 264.7 macrophage cells also showed that C12- and C14-carnitines can activate the critical inflammatory signaling node NF-κB. researchgate.net

While longer-chain acylcarnitines (C14 and above) are more potent inducers of IL-6 in muscle cells, the specific elevation of lauroylcarnitine in inflamed adipose tissue suggests a distinct role in this specific context. physiology.orgnih.gov The accumulation of various acylcarnitines, including lauroylcarnitine, is also associated with other metabolic conditions. For example, a factor that included lauroylcarnitine, myristoylcarnitine (C14), and others was found to be positively correlated with the risk of diabetic cardiomyopathy. frontiersin.org This suggests that while different acylcarnitines can contribute to metabolic disease pathology, lauroylcarnitine appears to be a key mediator specifically linking certain diets to adipose tissue inflammation. nih.govsemanticscholar.org

Table 3: Comparative Roles of Acylcarnitines in Metabolic and Inflammatory Pathways

| Acylcarnitine | Pathway/Process | Key Findings | Reference |

|---|---|---|---|

| Lauroylcarnitine (C12) | Obesity-Induced Inflammation | Most significantly elevated acylcarnitine in adipose tissue of rats on a "cafeteria diet"; correlates with inflammatory markers. | nih.gov |

| Lauroylcarnitine (C12) | Macrophage Polarization | Drives pro-inflammatory M1 macrophage polarization; downregulates AMPK phosphorylation. | nih.govnih.govfigshare.com |

| Lauroylcarnitine (C12) & Myristoylcarnitine (C14) | NF-κB Activation | Activate the NF-κB signaling pathway in macrophage cell lines. | physiology.orgresearchgate.net |

| Myristoylcarnitine (C14) to Stearoylcarnitine (C18) | Inflammation in Muscle Cells | Potent inducers of IL-6 production in C2C12 myotubes. | physiology.orgnih.gov |

| Long-Chain Acylcarnitines (general) | Diabetic Cardiomyopathy | A cluster of long-chain acylcarnitines, including C12, C14, and C16, is associated with increased risk. | frontiersin.org |

Emerging Research Directions and Future Perspectives

Integration with Microbiome Research

The intricate relationship between host metabolism and the gut microbiome is a burgeoning field of study, with acylcarnitines like lauroylcarnitine (B1674569) playing a significant role. nih.govmdpi.com The gut microbiota can metabolize dietary components, influencing the host's metabolic profile. mdpi.com Specifically, research has shown that gut bacteria can utilize acylcarnitines as carbon and nitrogen sources. nih.gov

A notable study investigating checkpoint inhibitor pneumonitis (CIP) found a significant link between the lung microbiota and lauroylcarnitine levels. nih.govresearchgate.net In patients with CIP, specific bacterial genera, including Vibrio and Halomonas, were predominant and showed strong correlations with lymphocyte counts. nih.govresearchgate.net Furthermore, lauroylcarnitine, which was found to be elevated in these patients, was identified as a key metabolite co-occurring with this predominant microbiota. nih.govresearchgate.net This suggests a potential interplay where the lung microbiota may influence lauroylcarnitine metabolism, which in turn could modulate the host's immune response. nih.govresearchgate.net

The metabolism of carnitine and its derivatives by intestinal microbiota is also linked to cardiovascular health. nih.gov Gut bacteria can convert L-carnitine, abundant in red meat, into trimethylamine (B31210) (TMA), which is then oxidized in the liver to trimethylamine-N-oxide (TMAO), a proatherogenic compound. nih.gov This highlights the critical role of the microbiome in mediating the metabolic fate of dietary carnitine and its potential health consequences.

Future research in this area will likely focus on elucidating the specific enzymatic pathways bacteria use to metabolize lauroylcarnitine and other acylcarnitines. nih.gov Understanding these interactions could pave the way for therapeutic strategies targeting the microbiome to modulate host acylcarnitine profiles and related health outcomes.

Advanced Analytical Techniques for Comprehensive Profiling

The accurate and comprehensive analysis of acylcarnitines, including DL-Lauroylcarnitine chloride, is crucial for understanding their roles in health and disease. creative-proteomics.com Mass spectrometry (MS) has emerged as the gold standard for acylcarnitine analysis due to its high sensitivity and specificity. metwarebio.com

Several advanced MS-based techniques are employed for acylcarnitine profiling:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used method that separates acylcarnitines before detection by the mass spectrometer, providing detailed quantitative and qualitative data. metwarebio.complos.org A recent development in this area is a method using derivatization with 3-nitrophenylhydrazine, which increases the signal intensity of acylcarnitines and allows for the precise prediction of their elution times. plos.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantitative analysis, LC-MS/MS offers high precision in measuring acylcarnitine levels in biological samples. creative-proteomics.commetwarebio.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been developed for the quantitative profiling of plasma acylcarnitines, often involving a stable isotope dilution method for accurate quantification. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like hydrophilic interaction chromatography (HILIC)-based HRMS allow for the simultaneous quantification of acylcarnitines and other metabolites in a single run, enabling a comprehensive assessment of metabolic pathways. acs.org

These advanced analytical methods have revolutionized metabolomics, allowing researchers to explore acylcarnitine metabolism in various biological samples and uncover their associations with different diseases. creative-proteomics.com

Table 1: Advanced Analytical Techniques for Acylcarnitine Profiling

| Technique | Description | Key Advantages |

| LC-MS | Separates acylcarnitines based on their chemical properties before mass spectrometric analysis. creative-proteomics.complos.org | Provides detailed quantitative and qualitative data. metwarebio.com |

| LC-MS/MS | Combines liquid chromatography with two stages of mass analysis for enhanced specificity. creative-proteomics.commetwarebio.com | Gold standard for quantitative analysis, offering high precision. metwarebio.com |

| GC-MS | Separates volatile compounds before mass analysis. researchgate.net | Allows for quantitative profiling, often with high accuracy through isotope dilution. researchgate.net |

| HILIC-HRMS | A specialized liquid chromatography technique coupled with high-resolution mass spectrometry. acs.org | Enables simultaneous quantification of a wide range of metabolites in a single run. acs.org |

Development of Novel Therapeutic Strategies

The unique properties of DL-Lauroylcarnitine chloride are being explored for the development of novel therapeutic strategies across various fields.

One promising area is in drug delivery. Lauroylcarnitine has been investigated as a permeation enhancer to improve the absorption of hydrophilic drugs, particularly through mucosal membranes. caymanchem.com It is a component of the Peptelligence® technology, which facilitates the oral delivery of peptides by enhancing their solubility and paracellular transport. nih.gov

In cancer research, emerging evidence suggests that targeting acylcarnitine metabolism could be a novel therapeutic approach. frontiersin.org A study on a Stemona alkaloid derivative, SA-11, demonstrated that it induced a type of cell death called ferroptosis in colorectal cancer cells by affecting fatty acid oxidation. frontiersin.org Notably, the addition of lauroylcarnitine enhanced the cytotoxic effects of SA-11. frontiersin.org This suggests that modulating lauroylcarnitine levels could be a strategy to sensitize cancer cells to certain therapies. frontiersin.orgfrontiersin.org

Furthermore, lauroylcarnitine has been shown to induce a pro-inflammatory response in macrophages, which could be harnessed for immunotherapeutic purposes. researchgate.net Research has also pointed to the potential of L-carnitine supplementation in managing conditions like osteoarthritis due to its anti-inflammatory and antioxidant properties. clinicaltrials.gov

Other research applications include its use in studying metabolic disorders like obesity and diabetes, with the aim of developing new therapeutic insights. chemimpex.com

Elucidation of Complex Biological Networks

DL-Lauroylcarnitine chloride is an integral part of complex biological networks, and understanding its connections is key to deciphering its physiological and pathological roles. Acylcarnitines are essential intermediates in fatty acid metabolism, facilitating the transport of fatty acids into the mitochondria for energy production. ontosight.aismolecule.com

Metabolomics studies are instrumental in mapping these networks. For instance, in a study on checkpoint inhibitor pneumonitis, network analysis revealed that lauroylcarnitine was a key metabolite directly related to the predominant lung microbiota. researchgate.net This finding highlights a complex interplay between the microbiome, host metabolism, and immune response.

In the context of colorectal cancer, metabolomics analysis identified lauroylcarnitine as a hub metabolite with significant correlations to other metabolites within the cellular network, indicating its central role in the metabolic reprogramming of cancer cells. frontiersin.org Similarly, studies on type 2 diabetes have identified lauroylcarnitine as one of several acylcarnitines that are elevated and associated with changes in glomerular filtration rate, suggesting its involvement in the metabolic dysregulation characteristic of the disease. frontiersin.org

Computational modeling and molecular dynamics simulations are also being used to understand the interactions of lauroylcarnitine at a molecular level. For example, studies have shown that lauroylcarnitine can bind to myoglobin, a protein involved in oxygen transport in muscle cells, suggesting a potential role in myocyte function and fuel metabolism. nih.gov

The continued elucidation of these complex biological networks will provide a more holistic understanding of the functions of DL-Lauroylcarnitine chloride and may reveal new targets for therapeutic intervention.

Q & A

Q. How can enantiomeric purity of DL-Lauroylcarnitine chloride be confirmed in synthesized batches?

Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to separate D- and L-enantiomers. Alternatively, NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomeric ratios. Pharmacopeial guidelines recommend validating methods using reference standards .

Q. What analytical techniques are recommended for characterizing the lauroyl chain integrity in DL-Lauroylcarnitine chloride?

Methodological Answer: Perform hydrolysis (acid or enzymatic) to release lauric acid, followed by GC-MS analysis for fatty acid profiling. Pharmacopeial updates (e.g., Identification Test C) mandate comparing results against standardized fatty acid composition tables to confirm chain length and saturation .

Q. What protocols ensure proper synthesis of DL-Lauroylcarnitine chloride?

Methodological Answer: Synthesize via acyl chloride reaction between lauroyl chloride and DL-carnitine under anhydrous conditions. Purify using reverse-phase chromatography (C18 column, methanol/water gradient). Monitor purity via HPLC-UV (λ=210 nm) and validate with pharmacopeial hydroxyl value specifications (e.g., 160–200 mg KOH/g) .

Q. How can degradation products of DL-Lauroylcarnitine chloride be identified during storage?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze samples via HPLC-MS to detect hydrolyzed products (e.g., free carnitine or lauric acid). Use pharmacopeial solvent systems (e.g., acetonitrile/0.1% TFA) for separation .

Advanced Research Questions

Q. How to resolve discrepancies in reported bioactivity data for DL-Lauroylcarnitine chloride across studies?

Methodological Answer: Systematically evaluate variables such as cell model specificity (e.g., primary vs. immortalized lines), concentration gradients , and counterion effects (chloride vs. other salts). Use dose-response curves and include internal controls (e.g., carnitine-free analogs) to isolate confounding factors .

Q. What experimental designs assess the impact of the chloride counterion on cellular uptake?

Methodological Answer: Compare DL-Lauroylcarnitine chloride with non-chloride salts (e.g., bromide) using ion-specific electrodes to monitor extracellular chloride flux. Incorporate binding-isotherm experiments (as in Figure 1 of chloride resistance studies) to quantify ion interactions .

Q. How to evaluate DL-Lauroylcarnitine chloride’s role in lipid metabolism pathways?

Methodological Answer: Use radiolabeled [¹⁴C]-lauroyl tracers in hepatocyte models to track β-oxidation rates. Combine with siRNA knockdown of CPT1A (carnitine palmitoyltransferase 1A) to validate pathway specificity. Analyze metabolites via LC-MS/MS .

Q. What strategies address solubility limitations of DL-Lauroylcarnitine chloride in aqueous buffers?

Methodological Answer: Optimize solubility using co-solvents (e.g., DMSO ≤0.1% v/v) or liposomal encapsulation (phosphatidylcholine-based vesicles). Validate membrane permeability via Franz diffusion cell assays .

Q. How to ensure reproducibility in studies involving DL-Lauroylcarnitine chloride’s mitochondrial effects?

Methodological Answer: Standardize oxygen consumption rate (OCR) measurements (Seahorse XF Analyzer) with matched controls (e.g., oligomycin for ATP synthase inhibition). Replicate experiments across ≥3 independent batches and validate with orthogonal methods (e.g., mitochondrial membrane potential dyes) .

Q. What pharmacopeial criteria are critical for validating DL-Lauroylcarnitine chloride purity in preclinical studies?

Methodological Answer: Adhere to updated monographs requiring fatty acid composition tables (e.g., ≥95% lauric acid) and saponification value ranges (180–220 mg KOH/g). Include residual solvent analysis (USP <467>) for synthesis byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.